molecular formula C13H18N2O2 B3239041 Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- CAS No. 141834-13-1

Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]-

Cat. No.: B3239041
CAS No.: 141834-13-1
M. Wt: 234.29 g/mol
InChI Key: NUAMZZJTBNPSTD-LBPRGKRZSA-N
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Description

Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]-: is a compound that belongs to the class of morpholine derivatives. Morpholine itself is a heterocyclic amine with both amine and ether functional groups. The compound is characterized by the presence of a morpholine ring substituted with a 2-amino-1-oxo-3-phenylpropyl group. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Chemistry:

Morpholine derivatives are widely used as ligands in catalysis and as intermediates in organic synthesis . Their ability to form stable complexes with metals makes them valuable in various catalytic processes.

Biology and Medicine:

In biology and medicine, morpholine derivatives have shown significant pharmaceutical properties. They are used as antimicrobial, anti-inflammatory, and antidepressant agents . For instance, compounds like Reboxetine and Moclobemide are well-known antidepressants that contain the morpholine moiety .

Industry:

In industrial applications, morpholine derivatives are used as corrosion inhibitors, surface-active agents, and organocatalysts . Their versatility and effectiveness make them valuable in various industrial processes.

Mechanism of Action

Comparison with Similar Compounds

    Piperidine: Like morpholine, piperidine is a six-membered heterocyclic amine but lacks the ether oxygen.

    Tetrahydrofuran: This compound is similar to morpholine but lacks the amine group.

    Pyrrolidine: Another heterocyclic amine, pyrrolidine has a five-membered ring structure.

Uniqueness:

Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- is unique due to the presence of both amine and ether functional groups in its structure. This dual functionality imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

(2S)-2-amino-1-morpholin-4-yl-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12(10-11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15/h1-5,12H,6-10,14H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAMZZJTBNPSTD-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)[C@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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